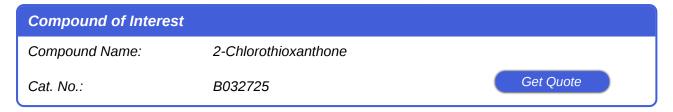




# Application Notes: Experimental Design for Photopolymerization Studies Using 2-Chlorothioxanthone

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For Researchers, Scientists, and Drug Development Professionals

## Introduction to 2-Chlorothioxanthone (CTX) as a Photoinitiator

**2-Chlorothioxanthone** (CTX), a derivative of thioxanthone, is a highly efficient Type II photoinitiator used to initiate radical photopolymerization upon exposure to UV light.[1][2] Its chemical structure features a thioxanthone core with a chlorine atom, which influences its photochemical properties.[2] As a Type II photoinitiator, CTX requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the free radicals necessary for polymerization.[3][4] This two-component system offers versatility and control over the initiation process. The primary applications for CTX include UV-curable inks, coatings, and adhesives.[1] Its ability to absorb UV light and efficiently create reactive species makes it a valuable tool in materials science and additive manufacturing.[5][6]

The mechanism of photoinitiation by CTX involves several key steps. Upon absorption of UV radiation, the CTX molecule is promoted from its ground state ( $S_0$ ) to an excited singlet state ( $S_1$ ). It then undergoes a rapid and efficient process called intersystem crossing (ISC) to a more stable, longer-lived excited triplet state ( $T_1$ ).[3][7] In this triplet state, the CTX molecule can abstract a hydrogen atom from the co-initiator (e.g., an amine). This hydrogen abstraction process generates two radicals: a ketyl radical from the CTX and an amine-derived radical.[3]



The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates.[3][8]

### **Key Characteristics and Photophysical Properties**

Understanding the photophysical properties of **2-Chlorothioxanthone** is essential for designing effective photopolymerization experiments. The UV-Visible absorption spectrum dictates the choice of light source for curing.

Table 1: Photophysical Properties of **2-Chlorothioxanthone** (CTX)

Property	Value	Solvent	Reference
Absorption Maxima (λmax)	259, 292, 305, 386 nm	Acetonitrile	[7]
Molar Absorptivity (ε) at 386 nm	~4500 M-1cm-1	Acetonitrile	[7]
Triplet State Absorption Maxima	310, 630 nm	Acetonitrile	[7]
Molecular Weight	246.71 g/mol	N/A	[1]
Appearance	Yellow to orange crystalline solid	N/A	[2]

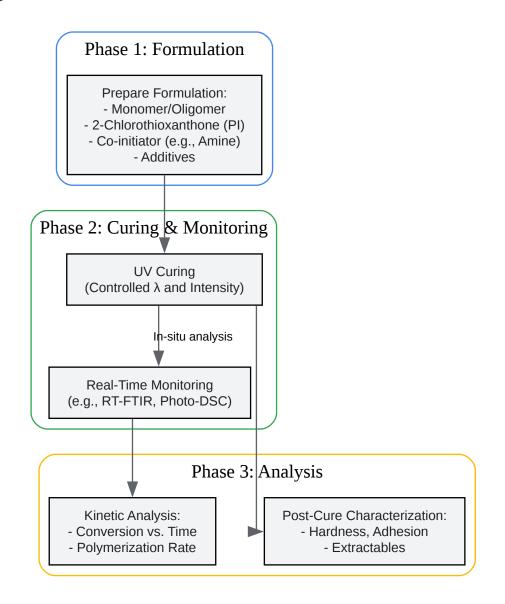
Note: Photophysical properties such as absorption maxima can exhibit shifts depending on the solvent used.[7]

### **Experimental Design and Protocols**

A systematic approach is required to evaluate the performance of CTX in a photopolymerization formulation. This involves characterizing the kinetics of the reaction and the properties of the final cured material. Several analytical techniques are commonly employed for these studies.[9][10]



## Diagram: General Workflow for Photopolymerization Studies



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Caption: Workflow for a typical photopolymerization experiment.

## Protocol 1: Real-Time Monitoring of Polymerization Kinetics by RT-FTIR

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for studying the kinetics of photopolymerization by monitoring the decrease in the concentration of



reactive functional groups (e.g., acrylate C=C bonds) in real-time.[9][11]

Objective: To determine the rate of polymerization (Rp) and final monomer conversion (C%).

#### Materials:

- Photocurable formulation (e.g., Trimethylolpropane triacrylate (TMPTA))
- **2-Chlorothioxanthone** (CTX, e.g., 0.1-2.0 wt%)
- Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (EDAB), 1-2 wt%)
- FTIR spectrometer with a photopolymerization accessory
- UV/Vis light source with controlled intensity (e.g., 385 nm LED)
- BaF<sub>2</sub> or KBr salt plates

#### Procedure:

- Sample Preparation: Prepare the photocurable formulation by dissolving CTX and the coinitiator in the monomer. Ensure a homogenous mixture.
- · FTIR Setup:
  - Place the bottom salt plate in the sample holder of the FTIR spectrometer.
  - Apply a small drop of the formulation onto the plate.
  - Place the top salt plate over the liquid, creating a thin film of a defined thickness (e.g., 20 μm using a spacer).
  - Position the light guide of the UV source directly above the sample at a fixed distance.
- Data Acquisition:
  - Collect a reference spectrum before UV exposure.
  - Start the real-time data collection (e.g., 1 spectrum per second).



- After a brief baseline period (e.g., 5-10 seconds), turn on the UV light source to initiate polymerization.
- Continue collecting spectra until the reaction is complete (i.e., the peak corresponding to the reactive group no longer changes).

### Data Analysis:

- Monitor the decrease in the peak area or height of the reactive monomer group. For acrylates, this is typically the C=C stretching vibration around 1635 cm-1 or the C-H wagging at 810 cm-1.
- Use a stable peak that does not change during polymerization as an internal standard (e.g., the C=O ester peak around 1725 cm-1).
- Calculate the degree of conversion (C%) at time 't' using the following formula: C%(t) = (1 (Area\_t / Area\_0)) \* 100 where Area\_t is the normalized peak area of the reactive group at time 't' and Area\_0 is the initial normalized peak area.
- The rate of polymerization (Rp) can be determined by taking the first derivative of the conversion vs. time curve.[11]

Table 2: Typical Parameters for RT-FTIR Kinetic Study



Parameter	Typical Value / Setting	Purpose	
Formulation	TMPTA, 1% CTX, 2% EDAB	Representative acrylate system	
Sample Thickness	20 μm	Ensures uniform light penetration	
Light Source	385 nm LED	Matches absorption of CTX[7]	
Light Intensity	10-100 mW/cm <sup>2</sup>	Controls the rate of initiation	
Atmosphere	Air or Nitrogen	To study the effect of oxygen inhibition	
FTIR Scan Rate	1-2 scans/sec	Provides good temporal resolution for fast reactions	
Monitored Peak	~810 cm-1 (Acrylate C-H wag)	Specific to the reactive group, less overlap than other peaks	
Internal Standard	~1725 cm-1 (Ester C=O stretch)	Normalizes for variations in sample thickness	

## Protocol 2: Thermal Analysis by Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to UV light.[9][10] This provides valuable kinetic information and the total heat of polymerization.

Objective: To measure the heat flow as a function of time and calculate the overall conversion.

#### Materials:

- Photocurable formulation (as in Protocol 1)
- Photo-DSC instrument
- · Aluminum DSC pans and lids

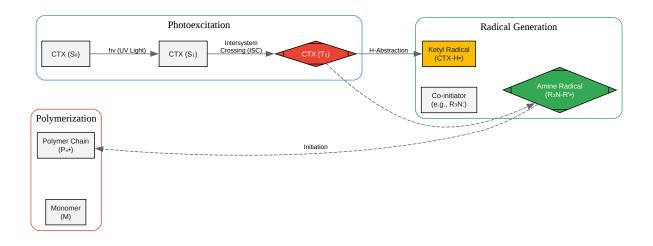


### Procedure:

- Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-2 mg) into an open aluminum DSC pan.[9]
- Instrument Setup:
  - Place the sample pan and an empty reference pan into the DSC cell.
  - Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).
  - Purge the cell with an inert gas (e.g., Nitrogen) to minimize oxygen inhibition.
- Data Acquisition:
  - Allow the heat flow signal to stabilize to establish a baseline.
  - Open the shutter of the UV source to irradiate the sample with a defined light intensity.
  - Record the heat flow (in Watts/gram) as a function of time until the signal returns to the baseline, indicating the reaction has ceased.
- Data Analysis:
  - Integrate the area under the exothermic peak to determine the total heat of reaction (ΔHreaction in J/g).
  - $\circ$  Calculate the degree of conversion (C%) using the following formula: C% = ( $\Delta$ H\_reaction /  $\Delta$ H\_theoretical) \* 100 where  $\Delta$ Htheoretical is the theoretical heat of polymerization for the specific monomer (e.g., for acrylates, this is typically ~86 kJ/mol per double bond).
  - The time to reach the peak of the exotherm and the maximum heat flow are also important kinetic parameters.[9]

# Visualization of the Photoinitiation Mechanism Diagram: Type II Photoinitiation by 2-Chlorothioxanthone





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Caption: Mechanism of radical generation by **2-Chlorothioxanthone**.

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